molecular formula C18H15ClO B8371381 1-Benzyloxy-3-chloromethylnaphthalene

1-Benzyloxy-3-chloromethylnaphthalene

Cat. No.: B8371381
M. Wt: 282.8 g/mol
InChI Key: HOYKLMVYCVTQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxy-3-chloromethylnaphthalene is a substituted naphthalene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 1-position and a chloromethyl group (-CH₂Cl) at the 3-position of the naphthalene ring system. The benzyloxy group enhances solubility in organic solvents, while the chloromethyl moiety offers a site for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C18H15ClO

Molecular Weight

282.8 g/mol

IUPAC Name

3-(chloromethyl)-1-phenylmethoxynaphthalene

InChI

InChI=1S/C18H15ClO/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-11H,12-13H2

InChI Key

HOYKLMVYCVTQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)CCl

Origin of Product

United States

Comparison with Similar Compounds

1-Methylnaphthalene and 2-Methylnaphthalene

These simpler naphthalene derivatives lack the benzyloxy and chloromethyl substituents. Key differences include:

  • Toxicity: Evidence from Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene (2024) indicates that methylnaphthalenes cause respiratory and hepatic effects in mammals via inhalation and oral exposure .
  • Environmental Persistence : Methylnaphthalenes are semi-volatile and partition into air, water, and soil, with degradation via photooxidation . The chloromethyl group in 1-Benzyloxy-3-chloromethylnaphthalene could increase environmental persistence due to reduced biodegradability.

Benzene, 1-Chloro-3-(epoxyethyl)-

This chlorinated benzene derivative shares a chloro-substituted aromatic system but differs in backbone and functional groups. Key distinctions:

  • Reactivity : The epoxyethyl group enables ring-opening reactions, whereas the chloromethyl group in the target compound favors nucleophilic substitution.
  • Toxicity: Limited data exist for this compound, but chlorinated aromatics generally pose risks of carcinogenicity and organ toxicity .

Comparative Data Table

Parameter 1-Benzyloxy-3-chloromethylnaphthalene 1-Methylnaphthalene 2-Methylnaphthalene Benzene, 1-Chloro-3-(epoxyethyl)-
Molecular Formula C₁₈H₁₅ClO C₁₁H₁₀ C₁₁H₁₀ C₈H₇ClO
Key Functional Groups Benzyloxy, Chloromethyl Methyl Methyl Chloro, Epoxyethyl
Toxicity (Mammalian) Potential alkylating agent (inferred) Respiratory/hepatic Respiratory/hepatic Limited data; chlorinated risks
Environmental Fate Likely persistent (chlorine) Semi-volatile, photooxidative degradation Similar to 1-methylnaphthalene Unknown; epoxy group may enhance reactivity
Applications Organic synthesis intermediate Industrial solvent, fuel additive Industrial solvent, fuel additive Specialty chemical synthesis

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